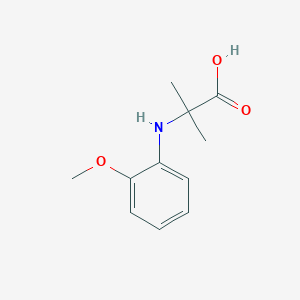
N-(2-methoxyphenyl)-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxyphenyl)-2-methylalanine” would be a compound that contains an alanine (an amino acid) structure with a methyl group at the 2nd carbon and a methoxyphenyl group attached to the nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like amide bond formation or peptide coupling reactions . The exact method would depend on the specific compound and the functional groups present .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography . The presence of the methoxyphenyl group and the alanine structure would likely influence the overall shape and properties of the molecule .
Chemical Reactions Analysis
Compounds like this could undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors like solubility, melting point, and reactivity could be influenced by the presence and positioning of the methoxyphenyl and alanine groups .
Wissenschaftliche Forschungsanwendungen
Free Radical Scavenging
N-acyl dehydroalanines, which include derivatives similar to N-(2-methoxyphenyl)-2-methylalanine, have demonstrated significant free radical scavenging activity. These compounds inhibit processes mediated by superoxide anion and hydroxyl radicals, suggesting their potential as protective agents against oxidative stress. The substitution of the phenyl ring with methoxy groups in these molecules does not significantly alter their activity, indicating the robustness of their radical-scavenging function (P. Buc-Calderon & M. Roberfroid, 1988).
Synthesis and Characterization
The compound has been part of studies focused on the synthesis of novel structures. For instance, the synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides involved steps starting from l-serine methyl ester, highlighting the utility of derivatives like N-(2-methoxyphenyl)-2-methylalanine in complex synthetic pathways (T. Krülle & J. Wijkmans, 2001).
Interaction with Enzymes
Research has also explored the interactions of similar compounds with human liver enzymes, indicating that such compounds can act as competitive inhibitors. This interaction suggests potential implications in drug metabolism and the modulation of enzyme activity (D. Wu et al., 1997).
Radioprotection and Anticarcinogenic Effects
N-acyl dehydroalanines, similar to N-(2-methoxyphenyl)-2-methylalanine, have been studied for their radioprotective and anticarcinogenic properties in mice exposed to ionizing radiation. These compounds have demonstrated an ability to increase the survival time of irradiated mice, potentially by inactivating oxygen-derived free radicals formed during radiolysis of water (P. Buc-Calderon et al., 1989).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxyanilino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-6-4-5-7-9(8)15-3/h4-7,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWAXFPZBAHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-methylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

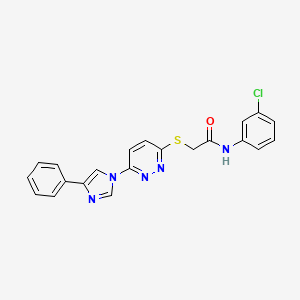
![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970177.png)
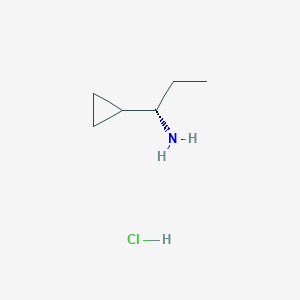
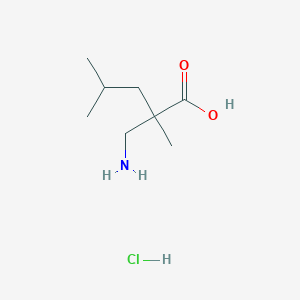
![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)
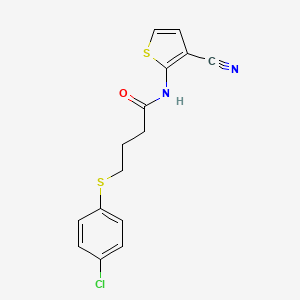
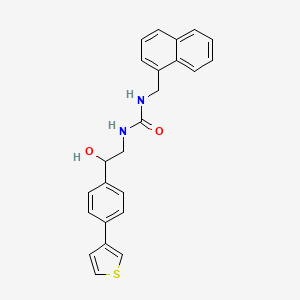
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)
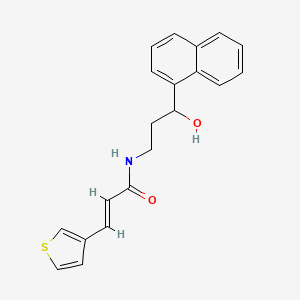
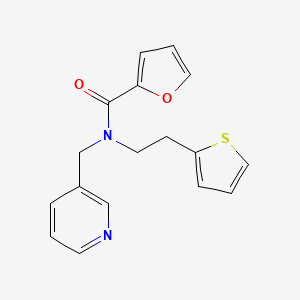
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)
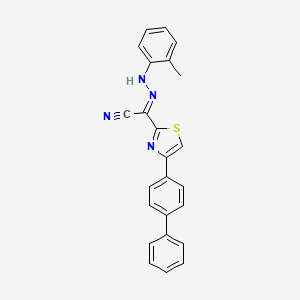

![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)